molecular formula C19H26N6O4 B14789341 7-(2-Hydroxy-3-(methyl(2-(pyridin-3-ylmethoxy)ethyl)amino)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

7-(2-Hydroxy-3-(methyl(2-(pyridin-3-ylmethoxy)ethyl)amino)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14789341
M. Wt: 402.4 g/mol
InChI Key: CJAWFWBZQULSFH-UHFFFAOYSA-N
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Description

7-(2-Hydroxy-3-(methyl(2-(pyridin-3-ylmethoxy)ethyl)amino)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Hydroxy-3-(methyl(2-(pyridin-3-ylmethoxy)ethyl)amino)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the purine core, followed by the introduction of the hydroxy and amino groups. The final step involves the attachment of the pyridin-3-ylmethoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and the development of scalable processes.

Chemical Reactions Analysis

Types of Reactions

7-(2-Hydroxy-3-(methyl(2-(pyridin-3-ylmethoxy)ethyl)amino)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

7-(2-Hydroxy-3-(methyl(2-(pyridin-3-ylmethoxy)ethyl)amino)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(2-Hydroxy-3-(methyl(2-(pyridin-3-ylmethoxy)ethyl)amino)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(2-Hydroxy-3-(methyl(2-(pyridin-3-ylmethoxy)ethyl)amino)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione include:

    Caffeine: A well-known stimulant with a similar purine core.

    Theophylline: Used in the treatment of respiratory diseases.

    Aminophylline: A bronchodilator used to treat asthma and other respiratory conditions.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H26N6O4

Molecular Weight

402.4 g/mol

IUPAC Name

7-[2-hydroxy-3-[methyl-[2-(pyridin-3-ylmethoxy)ethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C19H26N6O4/c1-22(7-8-29-12-14-5-4-6-20-9-14)10-15(26)11-25-13-21-17-16(25)18(27)24(3)19(28)23(17)2/h4-6,9,13,15,26H,7-8,10-12H2,1-3H3

InChI Key

CJAWFWBZQULSFH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCOCC3=CN=CC=C3)O

Origin of Product

United States

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